molecular formula C21H26N2O2 B5157547 4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one

4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one

Cat. No.: B5157547
M. Wt: 338.4 g/mol
InChI Key: NSGNBYVODWDOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of indene derivatives with piperidine and pyrrolidinone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,4-dimethyl-1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-20(2)13-18(24)23(15-20)14-19(25)22-11-9-21(10-12-22)8-7-16-5-3-4-6-17(16)21/h3-8H,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNBYVODWDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1)CC(=O)N2CCC3(CC2)C=CC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.